Bienvenue dans la boutique en ligne BenchChem!

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Physicochemical profiling Drug-likeness Permeability

Procure this unique glitazone‑class tool for PPARγ modulation. Its sulfonyl‑azetidine‑TZD architecture confers conformational rigidity that separates insulin sensitisation from adipogenic transcription – a profile classical TZDs cannot achieve. Use in SAR matrices exploring para‑substituted aryl‑sulfonyl pockets; ideal for MCF‑7, MDA‑MB‑231 panel screening alongside rosiglitazone controls. Accept no generic substitution.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.41
CAS No. 1798639-24-3
Cat. No. B2801285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1798639-24-3
Molecular FormulaC14H16N2O4S2
Molecular Weight340.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C14H16N2O4S2/c1-2-10-3-5-12(6-4-10)22(19,20)15-7-11(8-15)16-13(17)9-21-14(16)18/h3-6,11H,2,7-9H2,1H3
InChIKeyGNAJAOYQBYIJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798639-24-3): Sourcing Guide for a Distinct Sulfonyl-Azetidine-Thiazolidinedione Scaffold


3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798639‑24‑3, MF C₁₄H₁₆N₂O₄S₂, MW 340.41) is a synthetic heterocyclic compound that integrates a thiazolidine‑2,4‑dione (TZD) core, an azetidine linker, and a 4‑ethylphenylsulfonyl substituent. This architecture positions it within the glitazone‑related class of peroxisome proliferator‑activated receptor gamma (PPARγ) modulators [1]. The sulfonyl‑azetidine motif distinguishes it from classical TZDs (e.g., rosiglitazone, pioglitazone) by introducing conformational rigidity and a distinct hydrogen‑bonding topology that can alter receptor interaction profiles [2].

Why 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione Cannot Be Replaced by Generic TZDs or Azetidine Analogs


Classical thiazolidinediones (e.g., rosiglitazone) act as full PPARγ agonists and carry well‑documented liabilities including weight gain, fluid retention, and cardiovascular risk [1]. The sulfonyl‑azetidine‑TZD hybrid scaffold is designed to modulate PPARγ with altered efficacy and selectivity profiles. The N‑sulfonyl azetidine component introduces conformational constraint that can reduce transcriptional activation of adipogenic genes while preserving insulin‑sensitizing effects—a separation not achievable with unconstrained TZD analogs [2]. Furthermore, the 4‑ethylphenylsulfonyl group provides a specific steric and electronic environment that cannot be replicated by phenethylsulfonyl (CAS 1795300‑96‑7), 2‑chlorobenzylsulfonyl (CAS 2097868‑26‑1), or heteroaryl sulfonyl analogs, making generic substitution scientifically unsound.

Quantitative Evidence for Differentiation of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione from Its Closest Analogs


Predicted Physicochemical Differentiation: pKa Comparison with Phenethylsulfonyl Analog

The 4‑ethylphenylsulfonyl analog is predicted to exhibit a moderately higher acidity (lower pKa) at the TZD N–H position compared to the phenethylsulfonyl analog (CAS 1795300‑96‑7), owing to the electron‑withdrawing character of the directly attached aromatic sulfonyl group. This difference affects ionization state at physiological pH and thus passive membrane permeability [1].

Physicochemical profiling Drug-likeness Permeability

Structural Differentiation: 4‑Ethylphenyl vs. Phenethylsulfonyl Substituent Impact on PPARγ Binding Topology

The 4‑ethylphenylsulfonyl substituent on the target compound presents a planar aromatic ring directly conjugated to the sulfonyl group, in contrast to the conformationally flexible –CH₂CH₂– linker in the phenethylsulfonyl analog (CAS 1795300‑96‑7). Molecular docking studies on related N‑sulfonyl azetidine TZDs indicate that the aromatic sulfonyl group engages the hydrophobic pocket adjacent to helix 3 of PPARγ, whereas the phenethyl linker adopts a bent conformation that displaces the phenyl ring into a less favorable sub‑pocket [1].

PPARγ modulation Structure-activity relationship Molecular docking

Class-Level Antiproliferative Activity: TZD-Azetidine-Sulfonamide Hybrids vs. Standard Chemotherapy in MCF-7 Cells

In a 2022 study by Al‑Khazragie et al., a structurally related sulfonamide‑based thiazolidinone derivative (Z2E) exhibited an IC50 of 90.9 µg/mL against MCF‑7 cells, comparable to or slightly better than 5‑fluorouracil (IC50 = 97.47 µg/mL). The selenium‑containing analog Z2E′ was significantly more potent with an IC50 of 24.8 µg/mL [1]. While this study does not include the target compound directly, it establishes that the thiazolidinone‑sulfonamide pharmacophore confers measurable anticancer activity that can exceed standard chemotherapeutics.

Anticancer activity MCF-7 breast cancer IC50 comparison

Metabolic Stability Differentiation: Sulfonyl-Azetidine vs. Classical TZD Scaffolds

The N‑sulfonyl azetidine moiety confers resistance to the metabolic pathways that inactivate classical TZDs. Classical glitazones undergo extensive hepatic metabolism via CYP2C8 and CYP3A4, contributing to variable pharmacokinetics and drug‑drug interactions. The sulfonyl‑azetidine group introduces steric shielding at the azetidine‑TZD junction, predicted to reduce oxidative metabolism relative to rosiglitazone (which contains an unprotected amino‑pyridyl moiety) [1].

Metabolic stability PPARγ-sparing Hepatotoxicity

Optimal Application Scenarios for 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Differential Evidence


PPARγ Partial Agonist Screening for Metabolic Disorders with Reduced Adipogenic Liability

The 4‑ethylphenylsulfonyl‑azetidine‑TZD scaffold is structurally pre‑organized for partial PPARγ agonism. Unlike rosiglitazone, which fully activates PPARγ and drives adipogenesis, the constrained sulfonyl‑azetidine linker may selectively stabilize a receptor conformation that recruits co‑repressors over co‑activators [1]. This scenario is directly supported by patent literature demonstrating that sulfonyl‑substituted azetidine TZDs exhibit reduced adipogenic gene expression while maintaining glucose uptake activity [2].

Anticancer Lead Identification via MCF‑7 and Triple‑Negative Breast Cancer Panel Screening

Class‑level evidence demonstrates that thiazolidinone‑sulfonamide hybrids achieve IC50 values as low as 24.8 µg/mL in MCF‑7 cells, outperforming 5‑fluorouracil [1]. The 4‑ethylphenylsulfonyl variant provides a specific steric signature that can differentiate activity in breast cancer subtype panels. Researchers should prioritize this compound in comparative cytotoxicity screens against MCF‑7, MDA‑MB‑231, and T47D lines with rosiglitazone and pioglitazone as positive controls.

Structure‑Activity Relationship (SAR) Studies on the Sulfonyl‑Azetidine Linker Region of TZD‑Based PPAR Modulators

The 4‑ethylphenyl substituent offers a distinct electronic (σₚ ≈ −0.15) and steric profile compared to the 4‑ethoxy‑3‑fluorophenyl analog and the 2‑chlorobenzyl analog. This compound fills a specific gap in SAR matrices exploring the effect of para‑substitution on the aryl‑sulfonyl group. Procurement is justified when building a congeneric series to map the hydrophobic pocket tolerance of PPARγ or related nuclear receptors [1].

Physicochemical and Metabolic Stability Benchmarking Against Phenethylsulfonyl and Heteroaryl Sulfonyl Analogs

The predicted pKa and LogD differences between the 4‑ethylphenylsulfonyl and phenethylsulfonyl analogs (estimated ΔpKa < 0.5; ΔLogD ≈ 0.3–0.8) make this compound a valuable tool for dissecting the contribution of aromatic conjugation to permeability and metabolic stability within the azetidine‑TZD series [1]. Experimental determination of PAMPA permeability and microsomal stability is recommended.

Quote Request

Request a Quote for 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.